DAP-81

PLK1 inhibition Kinase assay IC50

Choose DAP-81 for its unique, moderate PLK1 inhibition (IC50=900 nM), essential for studying non-catalytic mitotic roles missed by potent clinical candidates. Its distinct diaminopyrimidine scaffold provides an orthogonal probe for robust target validation, reducing off-target phenotype risks. Order this high-purity research compound for reliable, reproducible preclinical oncology studies.

Molecular Formula C25H20N6O4
Molecular Weight 468.5 g/mol
CAS No. 794466-17-4
Cat. No. B1669811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAP-81
CAS794466-17-4
Synonyms2-(4-acetamidylphenylamino)-4-(2-benzoylphenylamino)-5-nitropyrimidine
DAP 81
DAP-81
Molecular FormulaC25H20N6O4
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)C4=CC=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C25H20N6O4/c1-16(32)27-18-11-13-19(14-12-18)28-25-26-15-22(31(34)35)24(30-25)29-21-10-6-5-9-20(21)23(33)17-7-3-2-4-8-17/h2-15H,1H3,(H,27,32)(H2,26,28,29,30)
InChIKeyLOMJSEHTDFISSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAP-81 (CAS 794466-17-4): A Diaminopyrimidine-Derived Polo-like Kinase 1 (PLK1) Inhibitor for Mitotic Research and Preclinical Oncology Studies


DAP-81 (CAS 794466-17-4) is a synthetic small molecule belonging to the diaminopyrimidine (DAP) chemical class. It functions as an inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that is a critical regulator of mitotic progression and a validated target in oncology research. DAP-81 is characterized by its distinct molecular architecture, featuring a 5-nitropyrimidine core substituted with 2-benzoylphenylamino and 4-acetamidylphenylamino groups, which confers its PLK1-targeting activity [1]. The compound is utilized as a chemical probe to investigate mitotic spindle dynamics and is in ongoing preclinical evaluations for its potential as an antimitotic agent [2].

Why Generic Substitution of DAP-81 (CAS 794466-17-4) with Other PLK1 Inhibitors is Scientifically Unjustified


The PLK1 inhibitor landscape is chemically and pharmacologically heterogeneous, rendering generic substitution a high-risk proposition for research reproducibility. While numerous potent PLK1 inhibitors exist—including dihydropteridinones (e.g., BI 2536), thiophene derivatives (e.g., GSK461364), and pyrazoloquinazolines (e.g., NMS-P937)—their divergent chemical scaffolds directly translate into distinct target binding modes, off-target profiles, and resultant cellular phenotypes [1]. DAP-81, as a diaminopyrimidine derivative, occupies a unique niche within this space. Its moderate potency (IC50 = 900 nM) contrasts sharply with sub-nanomolar clinical candidates, yet this very characteristic can be advantageous for dissecting PLK1's nuanced, non-catalytic roles in spindle assembly without inducing the complete mitotic collapse seen with more potent ATP-competitive inhibitors [2]. Consequently, substituting DAP-81 with a structurally unrelated PLK1 inhibitor risks altering the experimental phenotype and confounding mechanistic interpretation.

DAP-81 (CAS 794466-17-4): Quantitative Differentiation from Closest PLK1 Inhibitor Analogs and Alternatives


Comparative PLK1 Inhibitory Potency: DAP-81 Demonstrates a Distinct, Moderate Activity Profile Contrasting with Sub-Nanomolar Clinical Candidates

DAP-81 inhibits recombinant PLK1 with an IC50 of 900 nM in an in vitro kinase assay using casein as a substrate [1]. This potency is significantly lower than that of advanced clinical PLK1 inhibitors such as BI 2536 (IC50 = 0.83 nM), BI 6727 (Volasertib, IC50 = 0.87 nM), and GSK461364 (Kiapp < 0.5 nM) [2]. The ~1000-fold difference in potency positions DAP-81 not as a therapeutic candidate but as a unique tool compound for investigating PLK1 function at physiologically relevant, non-saturating concentrations.

PLK1 inhibition Kinase assay IC50 Chemical probe

Chemical Scaffold Differentiation: DAP-81 is a Diaminopyrimidine Derivative, Structurally Distinct from Dihydropteridinone and Thiophene-Based PLK1 Inhibitors

DAP-81 is built upon a diaminopyrimidine (DAP) core, a 'privileged scaffold' that has yielded a diverse range of cell-division phenotypes [1]. This scaffold is chemically and pharmacologically distinct from the dihydropteridinone core of BI 2536 and BI 6727, the thiophene core of GSK461364, and the pyrazoloquinazoline core of NMS-P937 [2]. The unique chemical structure of DAP-81 predicts a distinct binding mode to the nucleotide pocket of PLK1, which may confer a different selectivity profile against the broader kinome compared to these other inhibitor classes, although direct kinome-wide profiling data for DAP-81 is currently lacking [2].

Chemical probe Scaffold hopping Kinase inhibitor selectivity Diaminopyrimidine

Induction of a Defined Mitotic Phenotype: DAP-81 Elicits Monopolar Spindle Formation, a Distinct Outcome Compared to Broader Antimitotic Agents

Treatment of cells with DAP-81 results in a specific, quantifiable phenotype: the formation of monopolar mitotic spindles [1]. High-resolution live-cell microscopy revealed that this is a consequence of PLK1 inhibition, which destabilizes kinetochore microtubules while simultaneously stabilizing other spindle microtubules [1]. In contrast, other antimitotic agents like paclitaxel or vinca alkaloids produce distinct phenotypes (e.g., multipolar spindles or microtubule depolymerization). Among PLK1 inhibitors, the potency and kinetics of monopolar spindle induction can vary; DAP-81 provides a reliable, moderate-potency tool to induce this specific phenotype in a dose-dependent manner without the rapid, complete mitotic arrest caused by more potent inhibitors [2].

Mitotic spindle Monopolar spindle Phenotypic screening Microtubule dynamics

Developmental Status: DAP-81 is a Preclinical-Stage Probe, Contrasting with Clinically Advanced PLK1 Inhibitors and Offering a Defined Research-Use-Only Profile

DAP-81 is currently in ongoing preclinical evaluations and is exclusively intended for research use . This contrasts with PLK1 inhibitors such as BI 2536 and BI 6727 (Volasertib), which have progressed to Phase I/II/III clinical trials for various cancers, and GSK461364, which reached Phase I trials [1]. The preclinical status of DAP-81 ensures that its use is governed by standard laboratory safety protocols and is not subject to the additional regulatory and supply chain complexities associated with clinical-grade investigational drugs. Furthermore, the compound's availability from multiple specialized chemical vendors ensures a reliable supply for academic and industrial research programs.

Preclinical Chemical probe Research tool Drug development

Optimal Research and Industrial Application Scenarios for DAP-81 (CAS 794466-17-4) Based on Quantitative Evidence


Investigating Non-Catalytic PLK1 Functions in Mitotic Spindle Assembly

DAP-81's moderate PLK1 inhibitory potency (IC50 = 900 nM) makes it uniquely suited for dissecting the kinase's non-catalytic, scaffolding roles in mitotic spindle assembly [1]. In contrast to sub-nanomolar inhibitors that fully ablate catalytic activity, DAP-81 can be titrated to achieve partial inhibition, thereby revealing phenotypes dependent on the physical presence of PLK1 at the kinetochore rather than its phosphorylation activity. This application leverages the compound's well-documented induction of monopolar spindles as a quantifiable phenotypic readout [1].

Chemical Probe for Orthogonal Target Validation in PLK1-Dependent Phenotypes

Given its structurally distinct diaminopyrimidine scaffold, DAP-81 serves as an essential orthogonal chemical probe to validate PLK1-dependent phenotypes initially identified with dihydropteridinone-based inhibitors (e.g., BI 2536) or thiophene derivatives (e.g., GSK461364) [2]. Utilizing DAP-81 in parallel experiments mitigates the risk of off-target effects associated with any single chemical class, thereby strengthening the evidence that observed mitotic defects are indeed a consequence of PLK1 inhibition. This is a critical step in rigorous target validation workflows for drug discovery programs.

Preclinical Modeling of PLK1 Inhibition in Drug Discovery

As a preclinical-stage compound, DAP-81 is a valuable tool for building proof-of-concept data and exploring the therapeutic window of PLK1 inhibition in vitro . Its moderate potency allows researchers to model a more nuanced, potentially less toxic, level of pathway inhibition compared to highly potent clinical candidates. This is particularly relevant for studying cancers where complete PLK1 ablation is synthetically lethal or where a cytostatic, rather than cytotoxic, effect is desired. Data generated with DAP-81 can inform the design of next-generation PLK1 inhibitors with optimized efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for DAP-81

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.